D-Galactofuranose Pentaacetate

Description

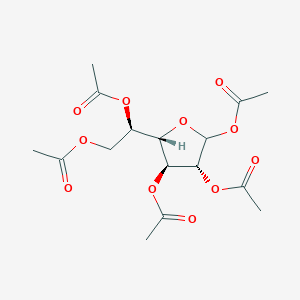

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12(23-8(2)18)13-14(24-9(3)19)15(25-10(4)20)16(27-13)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZQXPYZEBBLPJ-RRMRAIHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Researcher's Guide to D-Galactofuranose Pentaacetate: Structure, Synthesis, and Applications in Drug Development

Executive Summary: D-Galactofuranose (Galf), a five-membered ring isomer of galactose, is a critical component of the cell wall in numerous pathogenic microorganisms, including Mycobacterium tuberculosis, but is absent in humans.[1][2][3] This unique distribution makes the biosynthetic pathways of galactofuranose attractive targets for novel antimicrobial therapies.[1][4][5] D-Galactofuranose pentaacetate, a fully acetylated and shelf-stable derivative, serves as a key synthetic intermediate for accessing complex Galf-containing glycoconjugates and probes for studying the enzymes involved in their assembly. This guide provides an in-depth analysis of its structure, a validated synthesis protocol, detailed characterization methods, and a discussion of its pivotal role in drug discovery and glycobiology.

The Strategic Importance of the Furanose Ring in Pathogen Biology

While hexoses typically exist as six-membered pyranose rings, the five-membered furanose form of galactose is essential for the viability of many pathogens. In Mycobacterium tuberculosis, for instance, a linear polymer of alternating (1→5)- and (1→6)-linked β-D-Galf residues forms the galactan core of the mycolyl–arabinogalactan–peptidoglycan (mAGP) complex.[2][4] This complex is a fundamental component of the mycobacterial cell wall, linking the peptidoglycan layer to the outer mycolic acids and contributing to the cell's structural integrity and impermeability.[1][2][6]

The enzymes responsible for synthesizing UDP-galactofuranose (UDP-Galf), the donor substrate for galactan polymerization, and the galactofuranosyltransferases that build the polymer are essential for mycobacterial growth.[1][2][4] Since these enzymes and the Galf moiety itself are absent in mammals, they represent prime targets for the development of new anti-tuberculosis drugs.[1][3][4]

The chemical manipulation of galactofuranose is often hampered by its instability. Per-O-acetylation, the process of replacing all hydroxyl groups with acetate esters, provides a robust solution. This compound is a stable, crystalline solid that is soluble in common organic solvents, making it an ideal precursor for the synthesis of glycosyl donors and other derivatives needed for biological studies.[7]

Structural Elucidation of this compound

This compound (C₁₆H₂₂O₁₁) is the peracetylated form of D-galactofuranose, with a molecular weight of 390.34 g/mol .[8][9] Its structure consists of a central five-membered furanose ring with acetate groups protecting the hydroxyls at positions C1, C2, C3, C5, and C6.

Key Structural Features:

-

Furanose Ring: A five-membered tetrahydrofuran ring. Unlike the more rigid chair conformations of pyranose rings, the furanose ring is flexible and typically adopts envelope or twist conformations.

-

Stereochemistry: The stereochemical configuration at C2, C3, and C4 is identical to that of D-galactose.

-

Acetate Groups: Five O-acetyl groups enhance the molecule's stability and solubility in organic solvents, facilitating its use in synthesis.

-

Anomeric Mixture: Synthesis typically yields a mixture of α and β anomers at the C1 position, which can often be separated by chromatography.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Cell Wall Core Galactofuran Synthesis Is Essential for Growth of Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of D-galactofuranose-containing molecules: design of galactofuranosyl acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic UDP-furanoses as potent inhibitors of mycobacterial galactan biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Galactan in Mycobacterium tuberculosis as a Viable TB Drug Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Predict the products obtained when d-galactose reacts with each r... | Study Prep in Pearson+ [pearson.com]

- 8. biosynth.com [biosynth.com]

- 9. beta-D-Galactopyranose pentaacetate | C16H22O11 | CID 79064 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Galactofuranose Pentaacetate: Chemical Properties and Stability for Researchers and Drug Development Professionals

Foreword: The Significance of the Furanose Ring in Modern Glycoscience

In the vast and intricate world of carbohydrate chemistry, the six-membered pyranose ring has long dominated the landscape of research and development. However, a quiet but profound shift is underway as the scientific community increasingly recognizes the pivotal role of the five-membered furanose ring, particularly D-galactofuranose (Galf), in the biological processes of numerous pathogenic microorganisms. Unlike in mammals, where galactose exists exclusively in its pyranose form, Galf is an essential component of the cell walls of various bacteria, fungi, and protozoa. This fundamental difference presents a unique and compelling therapeutic window. D-Galactofuranose pentaacetate, a fully protected and chemically tractable derivative of Galf, serves as a critical building block and molecular probe in the quest to exploit this difference for the development of novel anti-infective agents and advanced glycoconjugates. This guide provides an in-depth exploration of the chemical properties and stability of this compound, offering a foundational understanding for its effective application in research and drug development.

Unveiling the Molecular Architecture: Physicochemical Properties

This compound is the per-O-acetylated derivative of D-galactofuranose. The presence of the five acetyl groups significantly alters the properties of the parent monosaccharide, rendering it soluble in a range of organic solvents and amenable to a variety of chemical transformations.

Core Chemical Identity

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₂O₁₁ | [1] |

| Molecular Weight | 390.34 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| CAS Number | 62181-82-2 |

Solubility Profile

A key feature of this compound, in contrast to its parent sugar, is its altered solubility. The acetylation of the polar hydroxyl groups to more nonpolar acetate esters leads to a significant decrease in aqueous solubility and a marked increase in solubility in common organic solvents.

This solubility profile is a cornerstone of its utility in organic synthesis, allowing for reactions to be carried out in non-aqueous media, which is often a prerequisite for the synthesis of complex glycoconjugates.

Spectroscopic Signature

The structural elucidation and confirmation of this compound rely heavily on spectroscopic techniques. While comprehensive spectral data for the furanose isomer is less commonly reported than for its pyranose counterpart, the following provides an expected spectroscopic profile based on related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the anomeric proton and the protons on the furanose ring and the acetyl groups. The chemical shifts and coupling constants of the ring protons are indicative of the furanose conformation.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the anomeric carbon, the four other carbons of the furanose ring, the hydroxymethyl carbon, and the carbonyl and methyl carbons of the five acetate groups.

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the molecular weight of this compound.

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature strong absorption bands corresponding to the carbonyl (C=O) stretching of the acetate groups, typically in the region of 1740-1750 cm⁻¹, and C-O stretching frequencies.

The Crucial Aspect of Stability: A Comparative Perspective

The stability of this compound is a multifaceted topic, encompassing its inherent chemical stability and its susceptibility to enzymatic cleavage. Understanding these aspects is paramount for its storage, handling, and application in biological systems.

Chemical Stability: The Furanoside vs. Pyranoside Paradigm

In aqueous solution, unprotected D-galactose exists in an equilibrium between its pyranose and furanose forms, with the six-membered pyranose ring being the thermodynamically more stable and, therefore, predominant form. This preference is attributed to the lower angle and dihedral strain in the chair conformation of the pyranose ring compared to the more planar and strained envelope or twist conformations of the furanose ring.

However, the introduction of bulky protecting groups, such as acetyl groups, can influence this equilibrium. While the pyranose form of peracetylated galactose is generally more stable, the furanose isomer can be synthesized and isolated. The stability of the acetylated furanoside is a subject of ongoing investigation, with studies indicating that acyl migration can occur under certain conditions.

Key Factors Influencing Chemical Stability:

-

pH: The ester linkages of the acetyl groups are susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is significantly influenced by pH, with accelerated degradation at pH values below 4 and above 7.

-

Temperature: Elevated temperatures can promote the hydrolysis of the acetyl groups and potentially lead to other degradation pathways. For long-term storage, it is advisable to keep the compound in a cool and dry environment.

-

Acyl Migration: In partially acetylated furanosides, the migration of acetyl groups between adjacent hydroxyl groups can occur, particularly under basic or acidic conditions. This phenomenon is important to consider during synthetic manipulations that involve selective deprotection.

Enzymatic Stability: A Target for Therapeutic Intervention

The true significance of D-galactofuranose lies in its unique biological context. The enzymes that metabolize galactofuranose-containing glycoconjugates, namely β-D-galactofuranosidases, are found in pathogenic microorganisms but are absent in mammals. This makes the β-D-galactofuranosidic linkage a prime target for the development of specific enzyme inhibitors.

This compound, as a protected precursor, is not a direct substrate for these enzymes. However, upon deacetylation to reveal the free galactofuranoside, it would be susceptible to hydrolysis by β-D-galactofuranosidases. These enzymes exhibit a high degree of specificity for the furanose ring structure. Studies on β-D-galactofuranosidases from various microbial sources have demonstrated their strict substrate specificity for β-D-galactofuranosides, with no activity observed towards the corresponding pyranose counterparts.[2][3][4]

Synthetic Pathways and Methodologies

The synthesis of this compound is a critical step for its use in research and development. The general approach involves the acetylation of D-galactose, with specific reaction conditions employed to favor the formation of the furanose isomer.

General Acetylation Protocol

A common method for the acetylation of monosaccharides involves the use of acetic anhydride in the presence of a catalyst.

Step-by-Step Methodology:

-

Dissolution: D-galactose is dissolved in a suitable solvent, often a basic catalyst like pyridine, which also serves to neutralize the acetic acid byproduct.

-

Acetylation: Acetic anhydride is added to the solution, typically at a controlled temperature to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until all the hydroxyl groups are acetylated.

-

Work-up and Purification: The reaction mixture is then worked up to remove the catalyst and excess reagents. This often involves extraction and washing steps. The crude product is then purified, commonly by recrystallization or column chromatography, to yield the pure D-galactose pentaacetate.

To specifically obtain the furanose isomer, modifications to this general protocol are necessary, often involving the use of specific catalysts or reaction conditions that favor the formation of the five-membered ring.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Glycobiology

The unique biological distribution of D-galactofuranose makes its derivatives, including the pentaacetate, valuable tools in several areas of research and development.

Precursor for Glycoconjugate Synthesis

This compound serves as a key precursor for the synthesis of a wide range of glycoconjugates. The acetyl protecting groups can be selectively removed to allow for the formation of glycosidic linkages at specific positions. These synthetic glycoconjugates are instrumental in:

-

Studying carbohydrate-protein interactions: By incorporating galactofuranose into synthetic probes, researchers can investigate the binding specificities of lectins and other carbohydrate-binding proteins involved in pathogenesis.

-

Developing diagnostic tools: Glycoconjugates containing galactofuranose can be used to develop specific antibodies and diagnostic assays for the detection of microbial infections.

-

Vaccine development: Synthetic oligosaccharides containing galactofuranose are being explored as potential vaccine candidates to elicit an immune response against pathogenic microorganisms.

Tool for Investigating Enzymatic Pathways

As a stable, protected form of galactofuranose, the pentaacetate derivative is a valuable tool for studying the enzymes involved in galactofuranose metabolism. It can be used as a starting material for the synthesis of substrates and inhibitors of galactofuranosyltransferases and galactofuranosidases.

Caption: Key application areas of this compound.

Conclusion and Future Perspectives

This compound stands as a testament to the untapped potential that lies within the less-explored corners of carbohydrate chemistry. Its unique structural and biological properties make it an indispensable tool for researchers and drug development professionals. As our understanding of the role of galactofuranose in microbial pathogenesis deepens, the demand for well-characterized and readily accessible derivatives like the pentaacetate will undoubtedly grow. Future research will likely focus on developing more efficient and stereoselective synthetic routes to the furanose isomer, as well as expanding its application in the design of novel therapeutics and diagnostics. The journey into the world of furanosides is just beginning, and this compound is poised to be a key player in the exciting discoveries that lie ahead.

References

-

Crystal structure of β‐d‐galactofuranosidase from Streptomyces sp. JHA19 in complex with an inhibitor provides insights into substrate specificity. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Structural basis for the strict substrate specificity of β-D-galactofuranosidase from Streptomyces sp. JHA19. (2024, August 23). bioRxiv. Retrieved January 14, 2026, from [Link]

-

Identification and Characterization of a Novel Galactofuranose-Specific β-D-Galactofuranosidase from Streptomyces Species. (2015, September 4). PLOS ONE. Retrieved January 14, 2026, from [Link]

-

Comparative properties of β-d-galactofuranosidases. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Galactofuranose-Related Enzymes: Challenges and Hopes. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

beta-D-Galactose pentaacetate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. (n.d.). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

-

Driving Force of the Pyranoside-into-Furanoside Rearrangement. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement. (2025, November 7). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement. (n.d.). Beilstein Journals. Retrieved January 14, 2026, from [Link]

-

1H and 13C NMR analysis of the pentasaccharide Gal beta (1-->4)GlcNAc beta (1-->3)-[GlcNAc beta (1-->6)]Gal beta (1-->4)GlcNAc synthesized by the mid-chain beta-(1-->6)-D-N-acetylglucosaminyltransferase of rat serum. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Complete 1H and 13C NMR spectral assignment of d-glucofuranose. (2021, November 9). ScienceDirect. Retrieved January 14, 2026, from [Link]

-

Supplementary Information for. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Synthesis of galactofuranose-based acceptor substrates for the study of the carbohydrate polymerase GlfT2. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Synthesis of galactofuranose-containing disaccharides using thioimidoyl-type donors. (2017, February 28). ResearchGate. Retrieved January 14, 2026, from [Link]

-

1-Thio-β-D-galactofuranosides: Synthesis and evaluation as β-D-galactofuranosidase inhibitors. (2025, August 5). ResearchGate. Retrieved January 14, 2026, from [Link]

-

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. (2025, October 10). ACP. Retrieved January 14, 2026, from [Link]

-

β-D-Galactofuranose, 1,2,3,5,6-pentakis-O-(trimethylsilyl)-. (n.d.). NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

Facile Synthesis of per-O-tert-Butyldimethylsilyl-beta-D-galactofuranose and Efficient Glycosylation via the Galactofuranosyl Iodide. (2025, August 10). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis of Building Blocks for Assembly of Protozoan Galactofuranose-containing Surface Glycans. (n.d.). Universidade de Lisboa. Retrieved January 14, 2026, from [Link]

-

Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. (n.d.). EGUsphere. Retrieved January 14, 2026, from [Link]

-

Facile synthesis of benzyl beta-D-galactofuranoside. A convenient intermediate for the synthesis of D-galactofuranose-containing molecules. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. (2025, October 10). ACP. Retrieved January 14, 2026, from [Link]

-

Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Kinetics of acid hydrolysis of arabinogalactans. (n.d.). Åbo Akademi University Research Portal. Retrieved January 14, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Crystal structure of β‐d‐galactofuranosidase from Streptomyces sp. JHA19 in complex with an inhibitor provides insights into substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of a Novel Galactofuranose-Specific β-D-Galactofuranosidase from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Rings: An In-Depth Technical Guide to the Structural and Synthetic Dichotomy of D-Galactofuranose Pentaacetate and D-Galactopyranose Pentaacetate

For researchers, scientists, and professionals in drug development, a nuanced understanding of carbohydrate stereochemistry is not merely academic—it is a cornerstone of rational design and synthesis. Within the vast landscape of monosaccharides, the conformational duality of galactose, particularly in its peracetylated form, presents a compelling case study. This guide provides an in-depth exploration of the structural, synthetic, and analytical distinctions between D-Galactofuranose Pentaacetate and its more common isomer, D-Galactopyranose Pentaacetate. Herein, we move beyond simple definitions to dissect the causality behind their formation, the intricacies of their characterization, and the practical implications for their application in the laboratory.

The Fundamental Divergence: Furanose vs. Pyranose Ring Structures

At the heart of the distinction between these two molecules lies the cyclic form of the parent D-galactose. In solution, monosaccharides with five or more carbons exist in a dynamic equilibrium between their open-chain aldehyde or ketone form and cyclic hemiacetals or hemiketals. The formation of a five-membered ring (furanose) or a six-membered ring (pyranose) is a consequence of an intramolecular nucleophilic attack of a hydroxyl group on the anomeric carbon.[1]

-

D-Galactopyranose: Formation of the six-membered pyranose ring occurs via the nucleophilic attack of the hydroxyl group on carbon 5 (C5-OH) at the anomeric carbon (C1). This form is generally the more thermodynamically stable and, therefore, the predominant isomer for aldohexoses like galactose in solution. The stability of the pyranose ring is largely attributed to its ability to adopt a low-energy chair conformation, which minimizes both angle and dihedral strain.[2]

-

D-Galactofuranose: The five-membered furanose ring is formed through the nucleophilic attack of the C4-OH on the anomeric carbon.[] While kinetically favored in some instances, the furanose form is generally less thermodynamically stable than the pyranose form due to greater ring strain and less optimal bond angles in its envelope and twist conformations.[2][4]

The peracetylation of D-galactose locks the sugar in one of these cyclic forms, yielding either this compound or D-Galactopyranose Pentaacetate. The choice of synthetic conditions dictates which isomer is favored, a concept we will explore in detail.

Conformational Analysis and the Anomeric Effect

The stability and reactivity of these isomers are profoundly influenced by their three-dimensional structure and the stereoelectronic interactions at play.

The Anomeric Effect: A Driving Force in Pyranose Stability

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the expected steric hindrance.[2] This stereoelectronic phenomenon, arising from the interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital of the C1-substituent bond, contributes to the overall stability of the pyranose ring.[5] In the context of D-Galactopyranose Pentaacetate, the anomeric effect influences the preferred orientation of the C1-acetate group and contributes to the overall conformational stability of the chair form.

Furanose Flexibility: A Conformational Conundrum

In contrast to the relatively rigid chair conformation of the pyranose ring, the furanose ring is significantly more flexible and can interconvert between multiple envelope and twist conformations.[6] This conformational lability complicates detailed structural analysis and has significant implications for how this compound is recognized by enzymes and other biological molecules.

Synthesis Strategies: Kinetic vs. Thermodynamic Control

The selective synthesis of either this compound or D-Galactopyranose Pentaacetate is a classic example of kinetic versus thermodynamic control in organic chemistry.[7][8]

-

Thermodynamic Control for D-Galactopyranose Pentaacetate: Standard acetylation procedures, often employing acetic anhydride with a catalyst like sodium acetate or a Lewis acid at elevated temperatures for extended periods, favor the formation of the more stable pyranose isomer.[9][10] These conditions allow the reaction to reach equilibrium, where the thermodynamically favored product predominates.[11][12]

-

Kinetic Control for this compound: To favor the formation of the less stable furanose isomer, reaction conditions must be carefully controlled to favor the kinetically preferred product. This often involves lower temperatures and shorter reaction times. A particularly effective, albeit indirect, method involves a two-step process: first, the highly selective formation of per-O-(tert-butyldimethylsilyl)furanoses, followed by a clean conversion to the acetylated form without isomerization.[13] This approach circumvents the thermodynamic drive towards the pyranose form.

Spectroscopic Characterization: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between this compound and D-Galactopyranose Pentaacetate. The different ring sizes and conformations lead to distinct chemical shifts and coupling constants for the ring protons and carbons.

| Spectroscopic Feature | D-Galactopyranose Pentaacetate (Typical Values) | This compound (Expected/Reported Values) | Rationale for Difference |

| ¹H NMR: Anomeric Proton (H-1) | α-anomer: ~6.3 ppm (d, J ≈ 3.5 Hz)β-anomer: ~5.7 ppm (d, J ≈ 8.5 Hz)[14] | α/β-anomers: Chemical shifts can vary but are distinct from pyranose forms. Coupling constants are typically smaller. | The dihedral angle between H-1 and H-2 is significantly different in the chair conformation of the pyranose ring versus the envelope/twist conformations of the furanose ring, directly impacting the J-coupling. |

| ¹H NMR: Ring Protons | Generally well-dispersed signals between ~3.8 and 5.5 ppm.[15] | Often show more complex and potentially overlapping signals due to the ring's flexibility and multiple conformations in solution.[6] | The rigid chair conformation of the pyranose ring leads to more defined and predictable chemical shifts for the ring protons. The conformational flexibility of the furanose ring can lead to averaged signals or the presence of multiple conformers. |

| ¹³C NMR: Anomeric Carbon (C-1) | α-anomer: ~90 ppmβ-anomer: ~92 ppm | Typically resonates further downfield compared to the pyranose form, often >100 ppm.[16] | The different electronic environment and bond angles at the anomeric carbon in the five-membered ring result in a distinct chemical shift. |

| ¹³C NMR: Ring Carbons | C-1 to C-5 signals are typically found between ~60 and 95 ppm. | The chemical shifts of the ring carbons, particularly C-4, will differ significantly due to the involvement of the C4-OH in ring formation.[16] | The change in ring size and the different points of cyclization fundamentally alter the electronic environment of the carbon atoms within the ring. |

Experimental Protocols

The following protocols are provided as examples of established methods for the synthesis of each isomer. As with any chemical synthesis, all procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of β-D-Galactopyranose Pentaacetate (Thermodynamic Product)

This protocol is adapted from standard acetylation procedures.[5]

Materials:

-

D-galactose

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirring solution of acetic anhydride (e.g., 30 mL), heat to 70°C.

-

Add anhydrous sodium acetate (e.g., 5 g).

-

Carefully add D-galactose (e.g., 10 g) to the solution.

-

Increase the temperature to 95°C and stir for 18 hours.

-

Cool the reaction mixture to room temperature and quench by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with deionized water, then dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude product.

-

Purify by recrystallization from ethanol.

Synthesis of this compound (Kinetic Approach)

This two-step protocol is based on the silylation-acetylation method, which has been shown to be effective in selectively producing furanosides.[13]

Step 1: Synthesis of per-O-(tert-butyldimethylsilyl)-D-galactofuranose Materials:

-

D-galactose

-

Anhydrous N,N-Dimethylformamide (DMF)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve D-galactose in anhydrous DMF.

-

Add imidazole (as a catalyst and HCl scavenger).

-

Slowly add TBDMSCl to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates completion.

-

Quench the reaction with deionized water and extract with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure. The crude product is often used directly in the next step after ensuring the absence of starting material.

Step 2: Conversion to this compound Materials:

-

Crude per-O-(tert-butyldimethylsilyl)-D-galactofuranose

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the crude silylated galactose in a mixture of pyridine and DCM.

-

Cool the solution to 0°C and slowly add acetic anhydride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualization of Structures and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and the synthetic workflows.

Chemical Structures

Caption: Synthetic pathways to pyranose and furanose pentaacetates.

Conclusion: From Structural Nuance to Practical Application

The distinction between this compound and D-Galactopyranose Pentaacetate transcends simple isomerism. It is a clear illustration of fundamental principles in organic chemistry, including ring-chain tautomerism, conformational analysis, and the strategic manipulation of reaction conditions to achieve kinetic or thermodynamic control. For the medicinal chemist, understanding that pathogenic microorganisms often utilize furanose sugars—a form absent in mammals—opens avenues for the development of targeted therapeutics. For the synthetic chemist, the ability to selectively synthesize one isomer over the other is a testament to the power of modern synthetic methods. A thorough understanding and characterization of these molecules are, therefore, not just an academic exercise, but a critical component of advancing carbohydrate-based research and development.

References

-

Two-step synthesis of per-O-acetylfuranoses: optimization and rationalization. (2012). PubMed. [Link]

-

Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. (n.d.). National Institutes of Health. [Link]

-

Complete 1H and 13C NMR spectral assignment of d-glucofuranose. (2021). ScienceDirect. [Link]

-

Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine. (n.d.). National Institutes of Health. [Link]

-

Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. (2025). Asian Publication Corporation. [Link]

-

CARBON‐13 NMR SPECTRA OF FURANOSE SUGARS. (n.d.). Semantic Scholar. [Link]

-

Anomeric Effect in Furanosides. Experimental Evidence from Conformationally Restricted Compounds. (n.d.). ElectronicsAndBooks. [Link]

-

Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. (2025). Asian Publication Corporation. [Link]

-

Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. (2023). ACS Publications. [Link]

-

A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. (2024). ACS Publications. [Link]

-

EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+). (2016). The Pharmstudent. [Link]

-

Unexpected formation of furanose form during deacetylation of pyranose glyco-oxazolines. (2025). ScienceDirect. [Link]

-

Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. (n.d.). National Institutes of Health. [Link]

-

Anomeric effect. (n.d.). Wikipedia. [Link]

-

Unexpected formation of furanose form during deacetylation of pyranose glyco-oxazolines. (2025). ScienceDirect. [Link]

-

1H and 13C NMR Chemical shifts for compounds 1-3. (n.d.). ResearchGate. [Link]

-

Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

-

14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

-

Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. [Link]

-

Synthesis of three galactofuranosylation reagents starting from 1,2-5,6-di-O-isopropylidene α-D-galactofuranose. (n.d.). ResearchGate. [Link]

-

Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. (n.d.). Jack Westin. [Link]

-

Synthesis of 1,2,5,6-tetra-O-acetyl-3-O-allyl αβ-D-galactofuranose, a versatile precursor of pyranosylated and furanosylated glycoconjugates. (n.d.). ResearchGate. [Link]

-

ALPHA-1,2,3,5,6-PENTA-O-ACETYL-D-GLUCOFURANOSE. (n.d.). SpectraBase. [Link]

-

1 H NMR chemical shifts of non-sulfated (1-3 a ) and per-O - (n.d.). ResearchGate. [Link]

-

14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

-

5.1.6: Cyclic Structures of Monosaccharides - Anomers. (2022). Chemistry LibreTexts. [Link]

-

Averaged 13 C NMR chemical shifts (δ, ppm; D 2 O) of galactofuranosyl... (n.d.). ResearchGate. [Link]

-

to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. (n.d.). Semantic Scholar. [Link]

-

Example of a one-dimensional NMR spectrum of Galactose penta-acetate... (n.d.). ResearchGate. [Link]

-

Stability of furanose vs. pyranose form of glucose? (2015). Chemistry Stack Exchange. [Link]

-

Synthesis of Building Blocks for Assembly of Protozoan Galactofuranose-containing Surface Glycans. (n.d.). Universidade de Lisboa. [Link]

-

Galactose, alpha,d-,pentaacetate. (n.d.). NIST WebBook. [Link]

Sources

- 1. PhytoBank: 1H NMR Spectrum (PHY0077380) [phytobank.ca]

- 2. Anomeric effect - Wikipedia [en.wikipedia.org]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. jackwestin.com [jackwestin.com]

- 13. Two-step synthesis of per-O-acetylfuranoses: optimization and rationalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Galactose, alpha,d-,pentaacetate [webbook.nist.gov]

- 15. 1,2,3,5,6-Penta-O-acetyl-D-galactofuranose [chemicalbook.com]

- 16. pub.epsilon.slu.se [pub.epsilon.slu.se]

The Obscure Sugar with Profound Impact: A Technical Guide to the Natural Occurrence and Analysis of D-Galactofuranose Derivatives

This guide provides an in-depth exploration of D-galactofuranose (Galf), a five-membered ring isomer of galactose. While absent in mammals, Galf is a crucial component of the cellular machinery in a wide array of microorganisms, including pathogenic fungi, bacteria, and protozoa.[1][2][3] This unique distribution makes the biosynthetic pathway of Galf an attractive target for the development of novel antimicrobial and antifungal therapeutics.[2][4][5][6][7] This document will delve into the natural occurrence of Galf derivatives, their biosynthesis, biological significance, and provide detailed methodologies for their isolation and structural characterization.

The Widespread Presence of D-Galactofuranose in the Microbial World

D-galactofuranose is a thermodynamically less stable isomer of galactose, yet it is widely distributed across various biological kingdoms, with the notable exception of mammals.[1][3] This peculiar distribution underscores its specialized roles in the organisms that produce it.

Fungal Kingdom: A Cornerstone of the Cell Wall

In the fungal kingdom, particularly within the phylum Ascomycota, Galf is an essential constituent of the cell wall and secreted glycoconjugates.[1] In pathogenic species like Aspergillus fumigatus, Galf is a key component of galactomannan and glycoinositolphospholipids (GIPCs).[1][8][9] The presence of Galf in the fungal cell wall is critical for maintaining its integrity and is involved in morphogenesis and virulence.[1] Deletion of genes involved in Galf biosynthesis leads to severe growth defects and increased susceptibility to antifungal agents.[8] In Penicillium species, Galf is found in complex peptidophosphogalactomannans.[10] The immunogenic nature of these Galf-containing structures has led to the development of diagnostic assays for fungal infections, such as aspergillosis, based on the detection of galactomannan.[11]

Bacterial Domain: A Key Player in Pathogenesis

Several human bacterial pathogens incorporate Galf into their cell surface glycoconjugates, which are often critical for their viability and pathogenicity. A prime example is Mycobacterium tuberculosis, where a linear polymer of alternating β-(1→5)- and β-(1→6)-linked Galf residues forms the galactan core of the arabinogalactan, a major component of its unique cell wall.[2][3][12] This arabinogalactan is essential for the structural integrity of the mycobacterial cell wall.[12] In Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, Galf is found in the O-antigen of lipopolysaccharides (LPS), while in Salmonella typhimurium, it is a component of the T-antigen.[2][13]

Protozoan Parasites: A Factor in Virulence

Protozoan parasites of the order Kinetoplastida, including Leishmania and Trypanosoma species, utilize Galf in a variety of cell surface glycoconjugates that are crucial for their survival and interaction with their hosts.[2][14] In Leishmania major, Galf is a component of lipophosphoglycan (LPG) and glycoinositolphospholipids (GIPLs), which are important for parasite-cell interactions and protection against oxidative stress.[2][15][16] Similarly, in Trypanosoma cruzi, the causative agent of Chagas' disease, Galf is found in glycoproteins and glycolipids on the parasite's cell surface.[2][17] The absence of Galf in their mammalian hosts makes the enzymes of its biosynthetic pathway promising drug targets.[2][18]

The Biosynthetic Pathway of UDP-D-Galactofuranose: A Unique Enzymatic Transformation

All Galf-containing glycoconjugates originate from a single precursor: UDP-D-galactofuranose (UDP-Galf).[1] The biosynthesis of this activated sugar donor is a two-step process that begins with the readily available UDP-D-galactopyranose (UDP-Galp).

The Central Role of UDP-Galactopyranose Mutase (UGM)

The key enzymatic step is the conversion of UDP-Galp to UDP-Galf, a reaction catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM).[4][5] This enzyme facilitates the contraction of the six-membered pyranose ring to the five-membered furanose ring.[4] The reaction is reversible, with the equilibrium favoring the more stable pyranose form.[4][19]

The catalytic mechanism of UGM is unusual for a flavoenzyme as it is a non-redox reaction.[4][17] The reduced flavin cofactor acts as a nucleophile, attacking the anomeric carbon of the galactose residue and displacing UDP.[20] This is followed by ring opening and subsequent re-ligation to form the furanose ring.[17][20] The absence of a human homolog for UGM makes it a prime target for the development of antimicrobial, antifungal, and anti-parasitic drugs.[2][4][5]

Transport and Transfer of Galf

Once synthesized in the cytosol, UDP-Galf is transported into the lumen of the Golgi apparatus by a specific nucleotide-sugar transporter.[1][19] Inside the Golgi, a series of galactofuranosyltransferases (GalfTs) catalyze the transfer of the Galf moiety from UDP-Galf to various acceptor molecules, such as growing glycan chains on proteins and lipids.[2][3]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Biosynthesis of Galactofuranose in Kinetoplastids: Novel Therapeutic Targets for Treating Leishmaniasis and Chagas' Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UDP-galactopyranose mutase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry and biology of galactofuranose-containing polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Identification of galactofuranose antigens such as galactomannoproteins and fungal-type galactomannan from the yellow koji fungus (Aspergillus oryzae) [frontiersin.org]

- 9. Frontiers | The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species [frontiersin.org]

- 10. The first chemical synthesis of UDP-α-D-galactofuranose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Galactofuranose antigens, a target for diagnosis of fungal infections in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. journals.asm.org [journals.asm.org]

- 14. academic.oup.com [academic.oup.com]

- 15. UDP-galactopyranose mutases from Leishmania species that cause visceral and cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of β-d-Galactofuranose in Leishmania major Macrophage Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease | PLOS One [journals.plos.org]

- 18. Alkyl Galactofuranosides Strongly Interact with Leishmania donovani Membrane and Provide Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A unique catalytic mechanism for UDP-galactopyranose mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

thermodynamic stability of furanose versus pyranose rings

An In-Depth Technical Guide to the Thermodynamic Stability of Furanose versus Pyranose Rings

Abstract

In aqueous solutions, monosaccharides exist in a dynamic equilibrium between their open-chain and cyclic hemiacetal forms. The formation of five-membered (furanose) and six-membered (pyranose) rings represents a cornerstone of carbohydrate chemistry, with profound implications for biological recognition, polysaccharide structure, and drug design. While pyranose rings are generally considered the more thermodynamically stable form for most aldohexoses, this preference is not absolute. It is the result of a delicate interplay between intramolecular and environmental factors. This guide provides a comprehensive analysis of the structural and energetic principles governing the furanose-pyranose equilibrium, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the contributions of ring strain, steric interactions, and stereoelectronic effects, and explore how the specific monosaccharide structure, substituents, and solvent conditions modulate the stability landscape. Furthermore, this guide details the primary experimental and computational methodologies used to probe these phenomena, ensuring a robust understanding of both theory and practice.

The Foundation: Cyclization and Conformational Preference

Monosaccharides with five or more carbons spontaneously and reversibly cyclize in solution to form hemiacetals or hemiketals.[1][2] This intramolecular reaction involves the nucleophilic attack of a hydroxyl group on the carbonyl carbon. The resulting ring structure can be either a five-membered furanose or a six-membered pyranose, each of which can exist as two distinct anomers (α and β) at the newly formed chiral center (the anomeric carbon).[2][3]

The equilibrium between these forms is a dynamic process, passing through the transient open-chain aldehyde or ketone as an intermediary.[] For many common aldohexoses, such as D-glucose, the equilibrium heavily favors the pyranose form. In an aqueous solution of D-glucose, the β-pyranose anomer predominates (approx. 64%), followed by the α-pyranose anomer (approx. 36%), with the furanose and open-chain forms constituting less than 1% of the mixture.[5][6] This pronounced stability of the six-membered ring is not coincidental but is rooted in fundamental principles of conformational chemistry.

Caption: Dynamic equilibrium between open-chain, furanose, and pyranose forms of a monosaccharide in solution.

Core Principles Governing Ring Stability

The thermodynamic preference for the pyranose ring in many sugars can be deconstructed into three primary contributing factors: ring strain, steric interactions, and stereoelectronic effects.

Ring Strain: The Chair Conformation Advantage

The dominant factor favoring pyranoses is their ability to adopt a low-energy chair conformation, which effectively minimizes two types of strain:

-

Angle Strain: The tetrahedral sp³ hybridized carbons in the pyranose ring can achieve near-ideal bond angles of ~109.5°, closely resembling the strain-free state of cyclohexane.[7]

-

Torsional (Dihedral) Strain: In the chair conformation, all adjacent substituents on the ring are staggered, which minimizes repulsive eclipsing interactions.[5][8]

In contrast, the five-membered furanose ring cannot achieve a perfectly staggered, strain-free conformation. It puckers into two primary, flexible conformations: the "envelope" and "twist" forms.[3][9] While these puckered states alleviate some of the torsional strain that would be present in a planar ring, they are inherently more strained and less thermodynamically stable than the pyranose chair.[9][10]

Steric Interactions: The Role of Substituents

The chair conformation of a pyranose ring presents two distinct positions for substituents: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). Bulky substituents, including the numerous hydroxyl groups and the hydroxymethyl group of an aldohexose, create significant destabilizing steric hindrance when placed in axial positions due to 1,3-diaxial interactions.[3] Consequently, the most stable chair conformation is the one that maximizes the number of bulky groups in the more spacious equatorial positions. For β-D-glucopyranose, all non-hydrogen substituents, including the anomeric hydroxyl group, can occupy equatorial positions, making it exceptionally stable.

The Anomeric Effect: A Stereoelectronic Contribution

While steric effects would predict that the anomeric hydroxyl group should always prefer the equatorial position (the β-anomer in D-glucose), this is not always the case. The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon.[11][12]

This effect arises from a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the axial C1-O1 bond. This orbital overlap is geometrically optimal when the substituent is axial. The magnitude of the anomeric effect is typically estimated to be 4-8 kJ/mol for sugars and provides a stabilizing force that counteracts the steric preference for the equatorial position, explaining why a significant population of the α-anomer (with an axial hydroxyl group) exists at equilibrium.[11]

Modulators of the Furanose-Pyranose Equilibrium

The general stability of the pyranose form is a strong trend, but the precise equilibrium distribution is highly sensitive to the specific molecular architecture and the surrounding environment.

Caption: Key intrinsic and extrinsic factors that influence the thermodynamic stability of ring forms.

Monosaccharide Identity

-

Aldohexoses vs. Ketohexoses: While aldohexoses like glucose strongly prefer the pyranose form, ketohexoses like fructose show a more even distribution. In aqueous solution, fructose exists as a mixture of β-pyranose, β-furanose, and α-furanose forms.[1][] This difference arises because cyclization in a ketohexose involves the C2 ketone, leading to different ring structures and steric interactions.

-

Pentoses: Ribose, a key component of RNA, exists predominantly in the furanose form within nucleotides. This highlights a crucial concept: biological utility can select for a less thermodynamically stable isomer. The flexibility of the furanose ring is critical for the conformational dynamics of nucleic acids.[9][10]

Substituent Effects

Chemical modification of the sugar backbone can dramatically shift the equilibrium. For instance, the removal of a hydroxyl group (deoxygenation) at the C2 or C3 position of an aldose tends to increase the proportion of the furanose form.[13] This is because the removal can alleviate unfavorable cis-interactions between adjacent hydroxyl groups, which are particularly destabilizing in the more planar furanose ring.[13] Similarly, methylation of hydroxyl groups can alter solvation and intramolecular hydrogen bonding, thereby influencing the ring preference.[14]

Environmental Conditions

-

Solvent: The choice of solvent can have a significant impact. Water is particularly effective at solvating and stabilizing pyranose forms through hydrogen bonding.[15] In less polar solvents like dimethyl sulfoxide (DMSO), the furanose form is often observed in higher proportions for certain sugars because the preferential stabilization of the pyranose form by water is diminished.[14][15]

-

Temperature: Increasing the temperature can shift the equilibrium, and in some cases, cause a "population inversion" where the higher-energy furanose form becomes more populated.[16] This is a classic example of entropy becoming a more dominant contributor to the overall Gibbs free energy at higher temperatures.

Experimental and Computational Methodologies

Quantifying the furanose-pyranose equilibrium and understanding its energetic basis relies on a combination of powerful analytical and theoretical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the preeminent experimental technique for determining the tautomeric and anomeric composition of carbohydrates in solution.[1][17] The different ring forms and anomers give rise to distinct and well-resolved signals in both ¹H and ¹³C NMR spectra, particularly for the anomeric proton and carbon.[17][18] By integrating the signals corresponding to each species, their relative populations can be accurately quantified.

| Monosaccharide | Predominant Form(s) in D₂O | α-Pyranose (%) | β-Pyranose (%) | α-Furanose (%) | β-Furanose (%) | Ref. |

| D-Glucose | Pyranose | ~36 | ~64 | <0.5 | <0.5 | [5][6] |

| D-Fructose | Pyranose & Furanose | ~3 | ~57 | ~9 | ~31 | [] |

| D-Galactose | Pyranose | ~30 | ~64 | ~2.5 | ~3.5 | [] |

| D-Ribose | Pyranose & Furanose | ~20 | ~56 | ~6 | ~18 | [16] |

| Table 1: Approximate equilibrium distribution of D-monosaccharides in aqueous solution at room temperature. Note that values can vary slightly with temperature and concentration. |

This protocol provides a self-validating system for determining the relative concentrations of pyranose and furanose anomers in an aqueous solution.

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the desired monosaccharide.

-

Dissolve the sample in 0.6 mL of deuterium oxide (D₂O, 99.9%). D₂O is used to avoid a large, interfering solvent signal from H₂O.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Allow the solution to equilibrate for at least 24 hours at a constant temperature (e.g., 25 °C) to ensure mutarotation is complete and the system has reached thermodynamic equilibrium.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (≥500 MHz is recommended) to achieve optimal signal dispersion.[17]

-

Tune and shim the instrument to ensure high resolution and a symmetrical lineshape.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Key Parameter - Relaxation Delay (d1): Set a long relaxation delay (e.g., 30 seconds, or at least 5 times the longest T1 relaxation time of the protons of interest). This is critical for accurate quantification, ensuring all proton signals have fully relaxed between scans, making their integrated areas directly proportional to their molar concentration.[1]

-

Pulse Width: Use a calibrated 90° pulse.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio, which is essential for accurately integrating the signals of minor furanose forms.[1]

-

-

-

Spectral Processing and Analysis:

-

Apply standard processing to the raw data (Fourier transform, phase correction, and baseline correction).

-

Identify the anomeric proton region of the spectrum (typically 4.5-5.5 ppm).[17] Each pyranose and furanose anomer will have a distinct signal in this region.

-

Carefully integrate the area under each anomeric proton signal.

-

Calculate the percentage of each isomer by dividing its individual integral value by the sum of all anomeric integrals and multiplying by 100. The reproducibility of the integral values across multiple measurements serves as an internal validation of the protocol's precision.

-

Caption: A streamlined workflow for the quantitative NMR analysis of furanose-pyranose equilibria.

Computational Chemistry

Theoretical methods are indispensable for dissecting the energetic contributions to stability.[19][20]

-

Molecular Mechanics (MM): Force fields like GLYCAM are parameterized specifically for carbohydrates and are used in molecular dynamics (MD) simulations to explore the conformational landscape and flexibility of furanose and pyranose rings over time.[10][19]

-

Quantum Mechanics (QM): High-level ab initio and Density Functional Theory (DFT) calculations can provide highly accurate energies for different conformers, elucidating the subtle electronic effects (like the anomeric effect) that govern stability.[21][22] These methods are crucial for calculating bond dissociation energies and modeling reaction pathways.[21][23]

Implications for Biology and Drug Development

The furanose-pyranose dichotomy is not merely an academic curiosity; it is central to the function of carbohydrates in biological systems and the development of new therapeutics.

-

Enzymatic Recognition: The three-dimensional shape of a sugar is its biochemical identity card. Enzymes and carbohydrate-binding proteins (lectins) have exquisitely evolved active sites that recognize a specific ring form and anomer.[9] The conformational rigidity of pyranose rings is thought to increase the strength of many protein-carbohydrate interactions.[24] A drug designed to mimic a pyranose will fail to bind its target if the target enzyme specifically recognizes the furanose form.

-

Nucleic Acid Structure: As mentioned, the backbones of RNA and DNA are built exclusively from β-D-ribofuranose and β-D-2'-deoxyribofuranose, respectively. The inherent flexibility of the furanose ring allows for the puckering changes necessary for the formation of different helical structures (e.g., A-form vs. B-form DNA) and for complex tertiary folding in RNA.[10][25]

-

Drug Design: In the field of glycomimetics, where synthetic molecules are designed to mimic carbohydrates to modulate biological processes, controlling the ring conformation is paramount. A synthetic inhibitor for an enzyme that processes furanosides (e.g., in bacteria or fungi) must be locked into or strongly favor a five-membered ring to be effective. Understanding the factors that stabilize the furanose form—such as specific substitutions—provides a rational basis for the design of such therapeutic agents.

Conclusion

The is dictated by a sophisticated balance of competing factors. While the low-strain chair conformation provides a powerful thermodynamic sink that renders the pyranose form dominant for many simple sugars like glucose, this is not a universal rule. The equilibrium is a tunable property, sensitive to the sugar's intrinsic structure, chemical modifications, and its external environment. For professionals in drug development and biochemical research, a deep, mechanistic understanding of this equilibrium is not optional—it is a prerequisite for the rational design of experiments and the successful development of novel glycomimetic drugs and probes. The continued synergy between high-field NMR spectroscopy and advanced computational chemistry will undoubtedly continue to illuminate the subtle forces that govern the structure and function of these fundamental molecules of life.

References

-

Falah, Dr., & Hassanain, Dr. (n.d.). 6 Pyranose and Furanose rings formation. Retrieved from University of Babylon, College of Science for Women, Chemistry department. [Link]

-

(2025). Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry. Retrieved from a website on carbohydrate chemistry. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from Wikipedia. [Link]

-

(n.d.). General NMR Spectroscopy of Carbohydrates and Conformational Analysis in Solution. Retrieved from a scientific journal. [Link]

-

(n.d.). Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling. Retrieved from a scientific publisher. [Link]

-

Ashenhurst, J. (2017, July 13). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry. [Link]

-

(2025). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Anomeric effect. Retrieved from Wikipedia. [Link]

-

(n.d.). Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network. PubMed Central. [Link]

-

Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1–19. [Link]

-

(n.d.). Insights into Furanose Solution Conformations: Beyond the Two-State Model. PubMed Central. [Link]

-

(n.d.). Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. CSIRO Publishing. [Link]

-

(2015, October 2). Stability of furanose vs. pyranose form of glucose?. Chemistry Stack Exchange. [Link]

-

(n.d.). Computational carbohydrate chemistry: what theoretical methods can tell us. PubMed Central. [Link]

-

Taha, H. A., Richards, M. R., & Lowary, T. L. (n.d.). Conformational Analysis of Furanoside-Containing Mono- and Oligosaccharides. Chemical Reviews. [Link]

-

(2023, January 9). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]

-

Mackie, W., & Perlin, A. S. (1966). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. Canadian Journal of Chemistry, 44(17), 2039-2049. [Link]

-

(n.d.). Solved: Describe the structural differences between pyranose and furanose rings. Retrieved from an educational website. [Link]

-

(2024, January 16). Thermochemical Studies of Small Carbohydrates. PubMed Central. [Link]

-

Grokipedia. (n.d.). Pyranose. Retrieved from Grokipedia. [Link]

-

Mackie, W., & Perlin, A. S. (1966). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. Canadian Journal of Chemistry, 44(17), 2039-2049. [Link]

-

(n.d.). The Dependence of Carbohydrate–Aromatic Interaction Strengths on the Structure of the Carbohydrate. PubMed Central. [Link]

-

(n.d.). Computational carbohydrate chemistry: what theoretical methods can tell us. PubMed. [Link]

-

(n.d.). Carbohydrates. Michigan State University Department of Chemistry. [Link]

-

(n.d.). Investigation of Carbohydrate Recognition via Computer Simulation. MDPI. [Link]

-

(n.d.). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. PubMed Central. [Link]

-

(2024, January 16). Thermochemical Studies of Small Carbohydrates. The Journal of Organic Chemistry. [Link]

-

(2022, September 3). Influence of Sugar Modifications on the Nucleoside Conformation and Oligonucleotide Stability: A Critical Review. ResearchGate. [Link]

-

(n.d.). Effects of Configuration and Substitution on C–H Bond Dissociation Enthalpies in Carbohydrate Derivatives: A Systematic Computational Study. Request PDF on ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. grokipedia.com [grokipedia.com]

- 7. atlas.org [atlas.org]

- 8. echemi.com [echemi.com]

- 9. Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry - Housing Innovations [dev.housing.arizona.edu]

- 10. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anomeric effect - Wikipedia [en.wikipedia.org]

- 12. Carbohydrates [www2.chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 18. cigs.unimo.it [cigs.unimo.it]

- 19. Computational carbohydrate chemistry: what theoretical methods can tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Computational carbohydrate chemistry: what theoretical methods can tell us - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thermochemical Studies of Small Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. The Dependence of Carbohydrate–Aromatic Interaction Strengths on the Structure of the Carbohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of D-Galactofuranose Pentaacetate from D-Galactose

Introduction: The Significance of the Furanose Ring in Galactose Chemistry

D-Galactofuranose (D-Galf), a five-membered ring isomer of galactose, is a critical carbohydrate moiety found in the glycoconjugates of numerous pathogenic microorganisms, including bacteria, fungi, and protozoa.[1][2] Notably, this furanose form of galactose is absent in mammals, where galactose exists exclusively in its six-membered pyranose form (D-Galp).[1] This fundamental biological distinction makes the D-Galf biosynthetic pathway an attractive and specific target for the development of novel chemotherapeutic agents.

The per-O-acetylated derivative, D-Galactofuranose Pentaacetate, serves as a stable, soluble, and versatile precursor for the synthesis of complex D-Galf-containing molecules.[3][4] Its protected hydroxyl groups allow for controlled and regioselective chemical modifications, making it an indispensable building block in the fields of glycobiology, medicinal chemistry, and drug discovery. This guide provides a detailed protocol for the synthesis of this compound from D-galactose, emphasizing the mechanistic rationale behind the procedure and robust methods for characterization.

Mechanistic Rationale: Controlling Ring Isomerization and Acetylation

The synthesis of this compound from D-galactose is fundamentally a per-O-acetylation reaction. However, the primary challenge lies in controlling the ring equilibrium of D-galactose in solution. D-galactose naturally exists as an equilibrium mixture of its α and β pyranose forms, the α and β furanose forms, and the open-chain aldehyde form. The pyranose form is thermodynamically more stable and predominates under most conditions.[2]

To favor the formation of the desired furanose product, the reaction conditions must be carefully manipulated. The classical approach involves the use of acetic anhydride as the acetylating agent with pyridine serving as both a catalyst and a solvent.

-

Catalysis by Pyridine: Pyridine acts as a nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself.

-

Equilibrium Shift: The reaction is typically performed at elevated temperatures. Increased thermal energy helps to overcome the stability barrier of the pyranose form, shifting the equilibrium to allow for a greater population of the furanose isomer to be trapped via acetylation.

-

Acetylation: The hydroxyl groups of the galactose molecule (in both furanose and pyranose forms) attack the acetylpyridinium ion, leading to the formation of acetate esters and the release of pyridine. As all five hydroxyl groups are acetylated, the equilibrium is driven towards the formation of the stable, fully protected pentaacetate products.

The resulting crude product is a mixture of α/β-D-galactofuranose pentaacetate and α/β-D-galactopyranose pentaacetate. The separation of these isomers is a critical downstream step, typically achieved by silica gel chromatography.

Figure 1: Conceptual overview of the acetylation of D-galactose.

Detailed Experimental Protocol

This protocol describes the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| D-Galactose | ≥99% | Standard Vendor | Dry thoroughly before use. |

| Pyridine | Anhydrous, ≥99.8% | Standard Vendor | Store over molecular sieves. |

| Acetic Anhydride | ≥99% | Standard Vendor | Handle in a fume hood. |

| Dichloromethane (DCM) | ACS Grade | Standard Vendor | For extraction. |

| Hydrochloric Acid (HCl) | Concentrated | Standard Vendor | For preparing 1 M solution. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house prep. | For neutralization. |

| Brine (NaCl solution) | Saturated Solution | In-house prep. | For washing. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Vendor | For drying organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | Standard Vendor | For column chromatography. |

| Hexane / Ethyl Acetate | HPLC Grade | Standard Vendor | For chromatography mobile phase. |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add D-galactose (5.0 g, 27.75 mmol).

-

Under a nitrogen atmosphere, add anhydrous pyridine (50 mL). Stir the suspension until the galactose is partially dissolved.

-

Cool the flask to 0 °C in an ice bath.

-

-

Acetylation:

-

Slowly add acetic anhydride (25 mL, 264 mmol) dropwise to the stirring suspension over 30 minutes. An exothermic reaction will occur. Maintain the temperature at or below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The solution should become clear and homogeneous. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material spot has disappeared.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and then carefully pour it over 200 g of crushed ice in a large beaker. Stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash sequentially with:

-

Cold 1 M HCl (2 x 100 mL) to remove pyridine.

-

Saturated NaHCO₃ solution (2 x 100 mL) to neutralize any remaining acid.

-

Saturated brine solution (1 x 100 mL).

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a thick, yellowish syrup (the crude product).

-

Purification by Column Chromatography

The separation of furanose and pyranose isomers is essential.

-

Column Preparation: Prepare a silica gel column using a gradient of ethyl acetate in hexane as the mobile phase.

-

Loading and Elution: Dissolve the crude syrup in a minimal amount of dichloromethane and load it onto the column. Elute the column with a solvent gradient, starting from 10% ethyl acetate in hexane and gradually increasing to 40%. The furanose isomers typically elute after the pyranose isomers.

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure this compound.

-

Final Product: Evaporate the solvent from the combined pure fractions to obtain this compound as a clear, colorless oil or a white solid upon further drying. A typical yield is in the range of 30-40% for the combined furanose isomers.

Figure 2: Step-by-step experimental workflow.

Product Characterization

Authenticating the structure and purity of the synthesized this compound is paramount.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for distinguishing furanose from pyranose isomers. The anomeric proton (H-1) of the furanose ring typically appears at a different chemical shift compared to the pyranose form. Additionally, the coupling constants between protons on the five-membered ring will differ significantly from those on a six-membered ring.[5][6]

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each of the six carbons of the galactose backbone and the carbons of the five acetate groups, confirming the overall structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule (C₁₆H₂₂O₁₁), which has a molecular weight of 390.34 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption band around 1740-1750 cm⁻¹, corresponding to the carbonyl (C=O) stretch of the ester groups, and the absence of a broad hydroxyl (-OH) band, confirming complete acetylation.[7]

Applications in Drug Development and Research

This compound is a cornerstone intermediate for accessing a wide range of biologically relevant molecules:

-

Glycosylation Donor Precursor: It can be converted into glycosyl donors (e.g., glycosyl bromides or trichloroacetimidates) used to synthesize oligosaccharides and glycoconjugates.[3][8] These complex structures are vital for studying cell recognition, immune responses, and the pathobiology of infectious diseases.[3]

-

Antimicrobial Drug Discovery: As D-Galf is essential for the viability of pathogens like Mycobacterium tuberculosis, molecules synthesized from this compound can be used to develop inhibitors of key enzymes in the D-Galf biosynthetic pathway, such as UDP-galactopyranose mutase (UGM).[2]

-

Diagnostic Tools: Galf-containing antigens are used to develop diagnostic assays for diseases like aspergillosis.[1] The synthesis of these antigens relies on versatile precursors like this compound.

By providing a reliable and well-characterized route to this compound, this protocol empowers researchers to explore the vast potential of galactofuranose chemistry in the development of next-generation therapeutics and diagnostics.

References

- Vertex AI Search. (n.d.). Understanding Beta-D-Galactose Pentaacetate: Synthesis and Applications.

- ChemicalBook. (n.d.). beta-D-Galactose pentaacetate(4163-60-4) 1H NMR spectrum.

- ResearchGate. (n.d.). Synthesis of galactose pentaacetate 2.

- Lin, C.-C., et al. (n.d.). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. PMC - NIH.

- Marino, C., & de Lederkremer, R. M. (n.d.). Synthesis of D-Galactofuranose-Containing Molecules: Design of Galactofuranosyl Acceptors. CONICET Digital.

- ResearchGate. (n.d.). Example of a one-dimensional NMR spectrum of Galactose penta-acetate with clearly resolved hydrogens.

- ResearchGate. (n.d.). Synthesis of 1,2,5,6-tetra-O-acetyl-3-O-allyl αβ-D-galactofuranose, a versatile precursor of pyranosylated and furanosylated glycoconjugates.

- ResearchGate. (n.d.). Acetylation of Glucose and Galactose.

- Tefsen, B., et al. (2012). Galactofuranose in Eukaryotes: Aspects of Biosynthesis and Functional Impact. Glycobiology, 22(4), 456-469.

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. beta-D-Galactose pentaacetate(4163-60-4) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging D-Galactofuranose Pentaacetate as a Versatile Glycosyl Donor

Introduction: The Strategic Importance of D-Galactofuranose